N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family. Quinolones are known for their significant pharmaceutical and biological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with benzylamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve a scalable and efficient methodology that ensures high purity and yield. One such method includes the use of flow chemistry, which allows for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and substituted quinolines .
Scientific Research Applications
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: It has been explored for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, while the chloro and methyl groups contribute to its stability and reactivity .
Properties
Molecular Formula |
C18H15ClN2O2 |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-benzyl-7-chloro-N-methyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(11-12-5-3-2-4-6-12)18(23)15-10-20-16-9-13(19)7-8-14(16)17(15)22/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
JYHCVOKIFQIPQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
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